molecular formula C8H7Cl2NS B2551912 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride CAS No. 2305252-64-4

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride

Cat. No.: B2551912
CAS No.: 2305252-64-4
M. Wt: 220.11
InChI Key: MRCDPURQNNDPSZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core with a chloromethyl (-CH2Cl) substituent at the 2-position and a hydrochloride salt. The thieno[3,2-b]pyridine scaffold combines a thiophene (sulfur-containing aromatic ring) and a pyridine (nitrogen-containing aromatic ring) in a fused bicyclic system. This structure confers unique electronic properties due to the electron-rich thiophene and electron-deficient pyridine moieties, making it valuable in medicinal chemistry and materials science. The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions for further functionalization.

This underscores the complexity of synthesizing such fused systems compared to simpler pyridine derivatives.

Properties

IUPAC Name

2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCDPURQNNDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CCl)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride typically involves the chloromethylation of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Biological Activity

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core with a chloromethyl substituent, which is crucial for its reactivity and biological interactions. The molecular formula is C₇H₆ClN, and it typically exists as a hydrochloride salt to enhance solubility in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .

Bacterial Strain MIC (µM)
Staphylococcus aureus50
Streptococcus agalactiae75
Escherichia coli100

Antiviral Activity

The compound has also been evaluated for antiviral properties. In a study focusing on flavivirus inhibition, it showed moderate antiviral activity with an effective concentration (EC50) of approximately 44 µM against yellow fever virus . This suggests potential as a scaffold for developing antiviral agents targeting similar viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group is believed to facilitate nucleophilic attack on various biological macromolecules, leading to alterations in enzyme activity and cellular signaling pathways. Additionally, the thieno-pyridine structure may engage in π-π stacking interactions with nucleic acids or proteins, enhancing its bioactivity .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thieno derivatives, including this compound. The results indicated that the compound displayed superior activity compared to other derivatives in the series, suggesting that modifications at the chloromethyl position significantly enhance antimicrobial potency.

Case Study 2: Antiviral Activity Assessment

In another investigation, researchers synthesized a series of thieno derivatives and evaluated their antiviral properties against yellow fever virus. The study found that structural modifications could lead to increased antiviral efficacy. The presence of the chloromethyl group was crucial for maintaining activity in several analogs tested.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 2-(chloromethyl)thieno[3,2-b]pyridine hydrochloride, in cancer treatment. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including triple-negative breast cancer. These compounds exhibit cytotoxic effects by targeting cancer stem cells and influencing metabolic pathways related to tumor growth and resistance .

Antimicrobial Properties
Research indicates that thieno[3,2-b]pyridine derivatives possess significant antimicrobial activity. Compounds synthesized from this scaffold have been evaluated against multiple bacterial and fungal strains, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . This suggests their potential as lead compounds in developing new antimicrobial agents.

Other Pharmacological Activities
Thieno[3,2-b]pyridine derivatives are also being investigated for their roles as anti-inflammatory and antiviral agents. The structural similarities with known pharmacophores allow these compounds to interact with various biological targets, offering a pathway for the development of new therapeutic agents .

Agricultural Applications

Herbicides and Biocides
The thienopyridine class of compounds has been explored for their utility as herbicides and biocides. The chloromethyl group enhances the reactivity of these compounds, making them suitable candidates for developing agrochemicals that can effectively manage weed populations and pests . The incorporation of thienopyridine derivatives into formulations has shown improved efficacy in agricultural settings.

Materials Science

Additives in Lubricants
Thieno[3,2-b]pyridine derivatives are also being researched for their application as additives in lubricating oils. Their inclusion can enhance the lubricating properties and extreme pressure characteristics of oils, thereby improving performance in industrial applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Findings
Medicinal Chemistry Anticancer agentsEffective against triple-negative breast cancer
Antimicrobial agentsMIC values of 4-16 µg/mL against various strains
Anti-inflammatory and antiviral activitiesPotential new therapeutic agents
Agricultural Herbicides and biocidesEffective management of weeds and pests
Materials Science Additives in lubricantsImproved lubricating properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences
Compound Core Structure Substituent Key Features
2-(Chloromethyl)thieno[3,2-b]pyridine HCl Thieno[3,2-b]pyridine 2-(Chloromethyl) Fused thiophene-pyridine system; enhanced π-conjugation and polarizability
2-(Chloromethyl)pyridine HCl ( ) Pyridine 2-(Chloromethyl) Simple pyridine ring; high reactivity at chloromethyl site
2-(Piperidin-4-yl)thieno[3,2-b]pyridine HCl ( ) Thieno[3,2-b]pyridine 2-(Piperidin-4-yl) Bulky amine substituent; potential kinase inhibition applications

Key Observations :

  • The thieno[3,2-b]pyridine core introduces steric and electronic effects distinct from monocyclic pyridine derivatives.
  • The chloromethyl group in both compounds enables alkylation reactions, but the fused system in the thieno derivative may reduce accessibility for nucleophilic attack due to steric hindrance .
Toxicological Profiles
  • Slight body weight depression in mice suggested near-maximum tolerated doses.
  • Thieno[3,2-b]pyridine derivatives: No direct toxicity data are available. However, the fused structure may influence metabolic pathways; sulfur-containing heterocycles often exhibit distinct pharmacokinetic behaviors compared to nitrogen-only analogs.

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